molecular formula C13H19NO5S B8632977 3-(3-Isopropoxypropylsulfamoyl)benzoic acid

3-(3-Isopropoxypropylsulfamoyl)benzoic acid

Cat. No.: B8632977
M. Wt: 301.36 g/mol
InChI Key: JIUUYBAGHAAVDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Isopropoxypropylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids These compounds are characterized by a benzene ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Isopropoxypropylsulfamoyl)benzoic acid typically involves multiple steps, including the introduction of the isopropoxy and sulfamoyl groups to the benzoic acid core. Common synthetic routes may include:

    Esterification: Reacting benzoic acid with isopropanol in the presence of an acid catalyst to form the isopropoxy group.

    Sulfonation: Introducing the sulfamoyl group through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Isopropoxypropylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can modify the functional groups, potentially converting the sulfamoyl group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can replace functional groups on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications, such as in drug development for targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 3-(3-Isopropoxypropylsulfamoyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can bind to active sites, modulating the activity of the target. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Isopropoxy-propylsulfamoyl)-benzamide: Similar structure but with an amide group instead of a carboxylic acid.

    3-(3-Isopropoxy-propylsulfamoyl)-phenol: Contains a hydroxyl group on the benzene ring.

    3-(3-Isopropoxy-propylsulfamoyl)-toluene: Features a methyl group on the benzene ring.

Uniqueness

3-(3-Isopropoxypropylsulfamoyl)benzoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical properties and biological activities. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C13H19NO5S

Molecular Weight

301.36 g/mol

IUPAC Name

3-(3-propan-2-yloxypropylsulfamoyl)benzoic acid

InChI

InChI=1S/C13H19NO5S/c1-10(2)19-8-4-7-14-20(17,18)12-6-3-5-11(9-12)13(15)16/h3,5-6,9-10,14H,4,7-8H2,1-2H3,(H,15,16)

InChI Key

JIUUYBAGHAAVDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Isopropoxypropylamine (1.1 eq.) is dissolved in THF with stirring at room temperature. N,N-diisopropylethylamine (1 eq.) is added followed by methyl 3-(chlorosulfonyl)benzoic acid (1 eq.). The reaction mixture is stirred at room temperature for 2 hours before the solvent is evaporated in vacuo to yield the crude titled product.
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